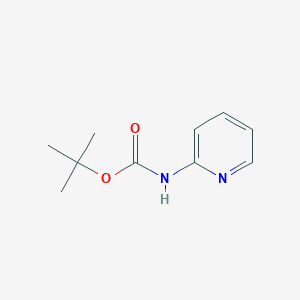

2-(Boc-amino)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUGTGTZBRUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458696 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38427-94-0 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BOC-AMINO)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Boc Amino Pyridine and Its Derivatives

Direct N-Protection Strategies of 2-Aminopyridine (B139424)

The direct protection of the amino group in 2-aminopyridine with a tert-butoxycarbonyl (Boc) group is a common yet nuanced transformation. The efficiency and selectivity of this reaction are highly dependent on the chosen reagents and conditions, as traditional methods can suffer from low yields or the formation of undesired byproducts like di-Boc protected amines.

Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Controlled Conditions

The most prevalent reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on one of the carbonyl carbons of Boc₂O. This process is typically conducted in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

Standard protocols often involve stirring 2-aminopyridine with Boc₂O and a base at room temperature. google.comfishersci.co.uk However, achieving high selectivity and yield for mono-protection can be challenging due to the reactivity of the pyridine (B92270) nitrogen and the potential for over-reaction. google.com To address these issues, specific activators and controlled conditions have been developed to favor the desired mono-N-Boc product, 2-(Boc-amino)pyridine. google.com

Influence of Catalysts and Solvents on Protection Efficiency

The choice of catalyst and solvent system is critical for optimizing the direct Boc protection of 2-aminopyridine. While common bases like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) are often used, more sophisticated catalytic systems can significantly improve outcomes. google.comfishersci.co.uk

A patented methodology highlights the use of coupling agents typically employed in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT), in conjunction with an alkali base. google.comgoogle.com This approach has been shown to solve problems of low yield and poor selectivity encountered in prior art. google.com The reaction, conducted at room temperature, can achieve yields in the range of 80-90%. google.com The solvent also plays a crucial role, with options like tetrahydrofuran (B95107) (THF), dichloromethane, methanol (B129727), or 1,4-dioxane (B91453) being effective. google.com

The following table summarizes the effect of different reaction systems on the synthesis of this compound.

| Catalyst/Base System | Solvent | Reaction Time | Yield | Selectivity (Mono:Di) | Reference |

| DMAP, TEA | Dichloromethane | 8h | 60% | 4:1 | google.com |

| EDCI, HOBT, Triethylamine | Tetrahydrofuran | 0.5-2h | 80-90% | High | google.comgoogle.com |

| Amberlyst A21 Resin | Solvent-free | Varies | High | High | researchgate.net |

| Iodine (catalytic) | Solvent-free | Varies | Good | High | organic-chemistry.org |

This table is generated based on data from the text for illustrative purposes.

Indirect Synthetic Routes Incorporating the this compound Moiety

Indirect methods offer an alternative approach to synthesizing this compound and its derivatives, often starting from precursors other than 2-aminopyridine. These routes can be particularly useful when the desired substitution pattern on the pyridine ring is incompatible with direct amination or protection conditions.

Curtius Rearrangement Applications for Boc-Protected Amines

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with one fewer carbon atom, via acyl azide (B81097) and isocyanate intermediates. wikipedia.org This reaction is highly valued for its tolerance of a wide array of functional groups and its ability to proceed with complete retention of stereochemistry. nih.gov When the rearrangement is performed in the presence of tert-butanol (B103910), the intermediate isocyanate is trapped to directly yield a Boc-protected amine, making it a highly efficient method for synthesizing these valuable compounds. wikipedia.orgnih.gov

The general one-pot procedure for converting carboxylic acids to Boc-protected amines via the Curtius rearrangement has been refined for mildness and efficiency. organic-chemistry.org A notable method involves reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to generate an acyl azide intermediate. organic-chemistry.orgacs.org This intermediate undergoes rearrangement to an isocyanate, which is then trapped by tert-butanol present in the reaction mixture (from the decomposition of Boc₂O) or added separately. wikipedia.org

The efficiency of the rearrangement step can be significantly enhanced by catalysts. Zinc(II) triflate has been identified as a particularly effective catalyst for this transformation, allowing the reaction to proceed at low temperatures and produce tert-butyl carbamates in high yields. organic-chemistry.orgresearchgate.net This one-pot process is compatible with various functional groups, including unprotected ketones and alcohols. organic-chemistry.org

The following table presents examples of this transformation.

| Starting Carboxylic Acid | Boc-Protected Amine Product | Yield | Reference |

| 4-Phenylbutyric acid | tert-butyl (3-phenylpropyl)carbamate | 98% | organic-chemistry.org |

| Cyclohexanecarboxylic acid | tert-butyl cyclohexylcarbamate | 98% | organic-chemistry.org |

| Benzoic acid | tert-butyl phenylcarbamate | 96% | organic-chemistry.org |

| Phenylacetic acid | tert-butyl benzylcarbamate | 95% | organic-chemistry.org |

This table is generated based on data from the text for illustrative purposes.

The Curtius rearrangement is directly applicable to the synthesis of Boc-protected aminopyridine derivatives. By starting with a pyridine carboxylic acid, such as picolinic acid or its derivatives, one can introduce a Boc-protected amino group onto the pyridine ring.

Cycloaddition Reactions in the Formation of Pyridine Systems with Amino Acid Residues

Cycloaddition reactions represent a powerful strategy for the de novo synthesis of pyridine rings, allowing for the controlled introduction of various substituents. While direct cycloaddition leading to 2-aminopyridines incorporating amino acid residues is a specialized area, the principles of pyridine ring formation via cycloaddition are well-established. Methods like the [2+2]cycloaddition–retro-electrocyclization sequence can be employed to construct substituted aminopyridine systems.

For instance, the reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines proceeds through a [2+2] cycloaddition followed by a retro-electrocyclization to yield 4-(1-aminoallylidene)isoxazol-5-ones. These intermediates can then undergo a thermal, metal-free decarboxylative isomerization to form 4-aminopyridines. acs.org Although this specific example yields 4-aminopyridines, the underlying principles of using cycloaddition-rearrangement cascades offer potential pathways to 2-aminopyridine analogs by modifying the starting materials. The challenge lies in designing precursors that incorporate chiral amino acid-derived fragments to achieve the desired stereochemistry in the final product.

Transition Metal-Catalyzed Amination Approaches

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient alternatives to classical methods. nih.gov These reactions are pivotal for synthesizing 2-aminopyridines, typically by coupling a pyridine-based electrophile (like a 2-halopyridine) with an amine nucleophile. nih.gov Catalytic systems based on palladium, nickel, and copper are prominent, each offering unique advantages in terms of scope, reactivity, and functional group tolerance. rsc.orgacs.org

Nickel/photoredox dual catalysis has emerged as a powerful platform for cross-coupling reactions under mild conditions. nih.gov This strategy combines a nickel catalyst's cross-coupling ability with a photoredox catalyst's capacity to generate radical intermediates upon visible light irradiation. For the synthesis of N-aryl anilines, this method has proven effective and can be conceptually extended to pyridyl systems. researchgate.net

The general mechanism involves the photoexcited photocatalyst reducing a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. The nickel catalyst then undergoes oxidative addition into an aryl halide (e.g., 2-bromopyridine). Concurrently, the photocatalyst can oxidize an amine to form a radical cation, which, after deprotonation, generates a nucleophilic amino radical. This radical is trapped by the aryl-Ni(II) complex, forming a Ni(III) intermediate. mdpi.com Reductive elimination from this intermediate yields the desired C-N coupled product, 2-aminopyridine, and regenerates the Ni(I) or Ni(II) catalyst. nih.govmdpi.com This approach is noted for its mild conditions and potential for broad substrate scope. rsc.org

Table 1: Representative Conditions for Photoredox/Nickel Dual Catalyzed C-N Coupling

| Entry | Aryl Halide | Amine | Photocatalyst | Ni-Catalyst | Solvent | Yield (%) |

| 1 | Aryl Bromide | Primary Amine | Ir(ppy)₃ | NiCl₂·glyme | DMA | High |

| 2 | Aryl Chloride | Secondary Amine | Ru(bpy)₃Cl₂ | Ni(acac)₂ | DMF | Moderate-High |

| 3 | Aryl Bromide | Aniline | CdS (heterogeneous) | NiCl₂·6H₂O | DMA | Good |

Note: This table represents generalized conditions for C-N coupling reactions analogous to those used for 2-aminopyridine synthesis.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org The reaction facilitates the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex. This methodology is widely applied to the synthesis of 2-aminopyridines from 2-halo or 2-triflyloxypyridines. acs.org

The catalytic cycle typically begins with the oxidative addition of the 2-substituted pyridine to a Pd(0) complex, forming a Pd(II) species. libretexts.org Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the 2-aminopyridine product and regenerates the active Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos or BINAP often providing superior results by promoting both oxidative addition and reductive elimination. wikipedia.orgresearchgate.netnih.gov

Table 2: Examples of Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis

| Pyridine Substrate | Amine | Pd-Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | >90 |

| 2-Chloropyridine | Benzylamine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 85 |

| 2-Bromopyridine | Boc-amine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 78 |

Note: This table contains representative examples from the literature.

Base-Promoted Cascade Reactions for 2-Aminopyridines

Cascade reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. Base-promoted cascade reactions have been developed for the synthesis of densely substituted 2-aminopyridines. dicp.ac.cnnih.gov

One notable example involves the reaction of N-propargylic β-enaminones with N-substituted formamides in the presence of a simple base like sodium hydroxide. acs.orgacs.org The reaction proceeds smoothly at room temperature. The proposed mechanism involves the base-promoted cyclization of the N-propargylic β-enaminone to form a 1,4-oxazepine (B8637140) intermediate. The formamide (B127407) then acts as a nucleophile, attacking the oxazepine. This is followed by a cascade of rearrangements and a spontaneous N-deformylation, ultimately leading to the formation of the 2-aminopyridine core. nih.gov This method is advantageous due to its mild, transition-metal-free conditions and the generation of only water and sodium formate (B1220265) as byproducts. acs.org Multicomponent reactions (MCRs) using enaminones as key precursors also provide a fast and clean method for accessing 2-aminopyridine derivatives under solvent-free conditions. nih.govsemanticscholar.org

Functionalization of Pyridine N-Oxides to 2-Aminopyridines

Pyridine N-oxides are versatile starting materials for the synthesis of substituted pyridines, as the N-oxide group activates the pyridine ring for both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions. Several methods exist to convert pyridine N-oxides into 2-aminopyridines. semanticscholar.org

A common approach is a variation of the Reissert-Henze reaction. nih.gov The pyridine N-oxide is first activated with an agent like tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃). This activation makes the C2 position highly electrophilic. Subsequent addition of an amine nucleophile leads to the formation of the 2-aminopyridine. A one-pot process using tert-butylamine (B42293) and Ts₂O, followed by in-situ deprotection with trifluoroacetic acid (TFA), provides a general and high-yielding route. wordpress.com

Another efficient method involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov This one-pot, two-step process yields N-formyl-2-aminopyridine intermediates, which can be easily hydrolyzed under mild conditions to afford the desired 2-aminopyridines in good yields. nih.gov This transformation avoids the harsh conditions sometimes required for other methods and expands the synthetic toolkit for accessing these important compounds. researchgate.net

Stereoselective and Asymmetric Synthesis Involving this compound Precursors

The development of stereoselective methods to access chiral molecules is a central goal of modern organic synthesis. While direct asymmetric synthesis of this compound itself is not the primary focus, precursors and derivatives of this scaffold are used in asymmetric transformations.

For example, imines derived from 2-pyridinecarboxaldehyde (B72084) can be used in asymmetric aziridination reactions. The addition of chloromethyllithium to an imine formed from 2-pyridinecarboxaldehyde and a chiral auxiliary like (S)-valinol (protected as its O-trimethylsilyl ether) can produce a 1,2-disubstituted aziridine (B145994) with high diastereoselectivity. nih.gov The pyridine nitrogen is believed to play a crucial role in chelating the lithium cation, organizing the transition state to favor the formation of one diastereomer. The resulting chiral 2-(2-pyridyl)aziridines are valuable intermediates that can be opened regioselectively by nucleophiles.

Furthermore, the development of catalytic enantioselective additions to activated pyridines is an attractive route to chiral piperidine (B6355638) cores, which are prevalent in pharmaceuticals. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated dihydropyridines provide access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to piperidines. acs.org While this example focuses on C3-functionalization, the principles of using chiral catalysts to control stereochemistry in reactions of pyridine derivatives are broadly applicable.

Chiral Ligand-Mediated Approaches in Piperidine Synthesis

The use of chiral ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer piperidine derivatives. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

One prominent strategy is the copper-catalyzed enantioselective cyclizative aminoboration of hydroxylamine (B1172632) esters. By employing a chiral catalyst system, such as copper(I) triflate ([CuOTf]₂·PhH) with the chiral bisphosphine ligand (S,S)-Ph-BPE, it is possible to synthesize a variety of 2,3-cis-disubstituted piperidines in good yields and with excellent enantioselectivities (up to 96% ee). nih.gov This method's versatility is demonstrated by its compatibility with various heteroaryl rings, including pyridine, and sterically hindered substrates. nih.gov

Rhodium-based catalysts have also proven effective. For instance, an iridium(I) catalyst featuring a P,N-ligand has been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, a common synthetic route to piperidines. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation represents another key approach. A highly regio- and enantioselective Rh-catalyzed reductive Heck reaction of boronic acids with phenyl pyridine-1(2H)-carboxylate, a derivative of pyridine, yields 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org

Palladium catalysis, guided by novel pyridine-oxazoline ligands, has enabled the enantioselective Wacker-type amination and azidation of alkenes, providing another route to chiral piperidine scaffolds. nih.gov The steric bulk of the ligand is crucial for activating the palladium catalyst and achieving high electrophilicity. nih.gov Furthermore, the Gawley group developed a catalytic dynamic resolution (CDR) of N-Boc-piperidine utilizing a chiral ligand, which showed high enantioselectivity across a range of electrophiles. core.ac.uk

| Catalyst/Ligand System | Reaction Type | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| [CuOTf]₂·PhH / (S,S)-Ph-BPE | Cyclizative Aminoboration | Hydroxylamine Ester | 2,3-cis-disubstituted Piperidines | Good yields and high enantioselectivities (94-96% ee). | nih.gov |

| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Chiral Piperidines | Effective for stereoselective reduction of pyridinium salts. | nih.gov |

| Rhodium Catalyst | Asymmetric Reductive Heck | Aryl Boronic Acids / Pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridines | High yield and excellent enantioselectivity with broad functional group tolerance. | acs.org |

| Palladium / Pyridine-Oxazoline Ligand | Wacker-type Amination/Azidation | Alkenes | Chiral Piperidines | Sterically bulky ligand enhances electrophilicity and enables activation. | nih.gov |

Diastereoselective and Enantioselective Methodologies

Beyond ligand-mediated approaches, a range of methodologies have been developed to achieve high diastereoselectivity and enantioselectivity in piperidine synthesis. These methods often rely on substrate control, organocatalysis, or biocatalysis.

Diastereoselective Synthesis: Highly diastereoselective methods are crucial for constructing piperidines with multiple stereocenters. Photoredox catalysis has emerged as a powerful tool for the α-C–H arylation of trisubstituted piperidines. nih.gov Using an iridium-based photocatalyst like Ir(ppy)₃, this method can produce densely substituted piperidines with excellent diastereoselectivity. nih.gov For example, the arylation of piperidine 1a with 1,4-dicyanobenzene provided the corresponding product in high yield and diastereoselectivity. nih.gov

Another approach involves multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. A four-component reaction of aromatic aldehydes, Michael acceptors, pyridinium ylides, and ammonium (B1175870) acetate (B1210297) has been developed to produce pyridinium salts of piperidin-2-ones with high diastereoselectivity. researchgate.net The reaction proceeds through a domino process involving Michael addition, Mannich addition, and subsequent intramolecular cyclization, forming a single diastereoisomer. researchgate.net

Enantioselective Synthesis: Enantioselective synthesis of piperidines can be achieved through various catalytic systems. Organocatalysis, for instance, provides a metal-free alternative. Proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, is an efficient method for producing 2-aminomethyl and 3-amino piperidines with good enantioselectivity. researchgate.net Chiral phosphoric acids have also been employed as catalysts in asymmetric intramolecular aza-Michael cyclizations to generate 3-spiropiperidines in good yields and excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk

Chemo-enzymatic strategies offer a sustainable and highly selective route to chiral piperidines. A one-pot cascade reaction combining an amine oxidase with an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric excess (up to >99% ee) and has been applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. nih.govacs.org

| Methodology | Catalyst/Reagent | Reaction Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Ir(ppy)₃ | α-Amino C–H Arylation | Polysubstituted Piperidines | High Diastereoselectivity | nih.gov |

| Multicomponent Reaction | Ammonium Acetate | Domino Reaction | Piperidin-2-one Salts | High Diastereoselectivity | researchgate.net |

| Organocatalysis | Proline | α-Amination / Reductive Amination | 2-Aminomethyl/3-Amino Piperidines | Good Enantioselectivity | researchgate.net |

| Chemo-enzymatic Cascade | Amine Oxidase / EneIRED | Asymmetric Dearomatization | 3- and 3,4-Substituted Piperidines | Excellent Enantioselectivity (>99% ee) | nih.govacs.org |

| Organocatalysis | Chiral Phosphoric Acid | Aza-Michael Cyclization | 3-Spiropiperidines | Excellent Enantioselectivity (up to 97:3 e.r.) | whiterose.ac.uk |

Advanced Spectroscopic and Computational Analysis of 2 Boc Amino Pyridine and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful, non-destructive method for identifying functional groups and understanding the bonding within a molecule. By analyzing the absorption or scattering of infrared radiation, one can deduce the characteristic vibrational modes of the molecular framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(Boc-amino)pyridine is characterized by the distinct vibrational modes of the pyridine (B92270) ring, the carbamate (B1207046) linker, and the tert-butyl protecting group. The N-H stretching vibration of the secondary amine in the carbamate group is a key diagnostic feature, typically observed as a sharp to medium band in the 3400-3250 cm⁻¹ region amazonaws.com. For Boc-protected amines, this N-H stretch is often located around 3348 cm⁻¹ amazonaws.com.

Another prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the Boc group, which typically appears in the 1750-1680 cm⁻¹ range chemcalc.orgambeed.com. For carbamates, this band is often observed around 1704-1689 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. In a derivative of this compound, this C=O stretch has been reported at 1704 cm⁻¹.

The pyridine ring itself contributes a series of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1610-1430 cm⁻¹ region ambeed.com. Additionally, the stretching vibration of the aromatic C-N bond is expected between 1335-1250 cm⁻¹ amazonaws.com. The tert-butyl group of the Boc moiety is identified by its characteristic C-H stretching and bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Carbamate (N-H) | 3400 - 3250 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | tert-Butyl | 2980 - 2870 | Strong |

| C=O Stretch (Amide I) | Boc Group (O=C-N) | 1710 - 1680 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1610 - 1430 | Medium-Strong |

| N-H Bend (Amide II) | Carbamate (N-H) | 1540 - 1520 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-O Stretch | Carbamate (C-O) | 1280 - 1180 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum, while those that cause a strong change in dipole moment are intense in the IR spectrum.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent in the FT-Raman spectrum. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a classic example and typically appears as a strong, sharp band. For pyridine itself, intense Raman bands are observed around 1000 and 1030 cm⁻¹. The substitution on the ring in this compound will influence the exact position of these modes.

Vibrations of the C=C and C=N bonds within the pyridine ring are also Raman active. In contrast, the highly polar C=O stretching vibration of the Boc group, which is very strong in the IR spectrum, is expected to be weaker in the Raman spectrum. The symmetric C-H stretching modes of the tert-butyl group are also expected to be visible.

Assignments of Vibrational Modes Based on Potential Energy Distribution (PED)

To achieve an unambiguous assignment of the observed vibrational bands to specific molecular motions, a normal coordinate analysis (NCA) is often performed. The Potential Energy Distribution (PED) is calculated as part of the NCA and quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

Studies on the parent molecule, 2-aminopyridine (B139424), have utilized NCA and PED to assign its fundamental vibrations. For instance, the bands observed in the 3442 cm⁻¹ and 3300 cm⁻¹ region are assigned to the asymmetric and symmetric N-H stretching modes of the amino group, respectively. The bands around 1617 cm⁻¹ are attributed to the NH₂ scissoring vibration mixed with ring C=C stretching.

For this compound, a PED analysis would be expected to show:

High-frequency modes (>3000 cm⁻¹) dominated by N-H and C-H stretching coordinates.

The ~1700 cm⁻¹ region to be almost purely from the C=O stretching coordinate of the Boc group.

The 1600-1400 cm⁻¹ region to show significant mixing between pyridine ring stretching modes (C=C and C=N) and the N-H in-plane bending mode.

Modes around 1300 cm⁻¹ would likely arise from a combination of C-N stretching and C-H bending motions.

This computational approach is crucial for accurately interpreting the complex vibrational spectra of substituted heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each nucleus can be determined.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the tert-butyl group and the pyridine ring. The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet, typically found in the upfield region around 1.4-1.5 ppm, due to the shielding effect of the alkyl group.

The four protons on the pyridine ring appear in the downfield aromatic region (typically 6.5-8.5 ppm). Their chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the Boc-amino substituent. The proton adjacent to the ring nitrogen (at position 6) is generally the most deshielded and appears furthest downfield. The signals for the pyridine protons in a related derivative have been observed at approximately 8.24 ppm (H6), 8.20 ppm (H3), 7.69 ppm (H4), and 7.03 ppm (H5). The coupling between adjacent protons (e.g., H3-H4, H4-H5, H5-H6) results in characteristic doublet and triplet (or more complex multiplet) patterns, allowing for their definitive assignment. The N-H proton of the carbamate linker often appears as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Proton | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | tert-Butyl | ~ 1.50 | Singlet (s) |

| H5 | Pyridine Ring | ~ 7.00 | Triplet (t) or ddd |

| H3 | Pyridine Ring | ~ 7.40 | Doublet (d) |

| H4 | Pyridine Ring | ~ 7.70 | Triplet (t) or ddd |

| N-H | Carbamate | ~ 8.10 | Broad Singlet (br s) |

| H6 | Pyridine Ring | ~ 8.20 | Doublet (d) |

¹³C NMR Spectroscopic Characterization

The proton-decoupled ¹³C NMR spectrum of this compound displays signals for all ten carbon atoms in the molecule, each corresponding to a unique chemical environment.

The carbons of the Boc group are readily identifiable. The three equivalent methyl carbons (-C H₃) typically resonate in the 28-29 ppm range, while the quaternary carbon (-C (CH₃)₃) appears further downfield, around 80 ppm. The carbonyl carbon (-C =O) of the carbamate is significantly deshielded and is found in the 150-155 ppm region.

The five carbons of the pyridine ring have distinct chemical shifts. The carbon atom bonded to the Boc-amino group (C2) is highly deshielded, as is the carbon adjacent to the ring nitrogen (C6). The chemical shifts for the pyridine ring carbons in a related structure were observed at 151.7 ppm (C2), 147.7 ppm (C6), 138.7 ppm (C4), 120.0 ppm (C5), and 114.6 ppm (C3). These assignments are based on the known electronic effects of the nitrogen heteroatom and the amine substituent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | tert-Butyl | ~ 28.5 |

| -C (CH₃)₃ | tert-Butyl | ~ 80.0 |

| C3 | Pyridine Ring | ~ 114.0 |

| C5 | Pyridine Ring | ~ 120.0 |

| C4 | Pyridine Ring | ~ 139.0 |

| C6 | Pyridine Ring | ~ 148.0 |

| -C =O | Carbamate | ~ 153.0 |

| C2 | Pyridine Ring | ~ 152.0 |

¹⁵N NMR Spectroscopic Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful tool for elucidating the electronic environment of nitrogen atoms within a molecule. For this compound, two distinct nitrogen environments are present: the endocyclic pyridine nitrogen (N1) and the exocyclic Boc-protected amino nitrogen (N-Boc).

The chemical shift of the pyridine nitrogen is typically observed in the range of 230 to 330 ppm relative to nitromethane. The specific shift is sensitive to the electronic effects of substituents on the pyridine ring. The Boc-amino group at the 2-position acts as an electron-donating group, which is expected to increase the electron density at the ring nitrogen, leading to a more shielded environment and an upfield shift (a lower ppm value) compared to unsubstituted pyridine.

Table 1: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments in this compound.

| Nitrogen Atom | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Pyridine Nitrogen | Pyridine | 230 - 330 |

Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent used for the analysis. These solvent effects arise from various intermolecular interactions between the solute and solvent molecules, including hydrogen bonding, polarity, and magnetic anisotropy of the solvent.

For this compound, solvents capable of hydrogen bonding can interact with both the pyridine nitrogen and the carbonyl oxygen of the Boc group. Protic solvents, for example, can hydrogen-bond to the lone pair of electrons on the pyridine nitrogen, leading to a deshielding effect and a downfield shift in its ¹⁵N NMR signal. The magnitude of this shift provides insight into the strength of the solute-solvent interaction.

The polarity of the solvent also plays a crucial role. Polar solvents can stabilize charge separation within the molecule, altering the electron distribution and, consequently, the shielding of the nuclei. Generally, an increase in solvent polarity can lead to changes in both ¹H and ¹³C chemical shifts. While specific experimental data detailing the solvent effects on the NMR spectrum of this compound is limited in the provided sources, the general principles of solute-solvent interactions are well-established and applicable. Computational models, combining cluster and continuum approaches, have shown that a precise understanding of NMR parameters in solution requires consideration of the specific arrangement of solvent molecules around the solute.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Experimental UV-Vis Spectral Validation

Experimental analysis of compounds structurally similar to this compound provides valuable benchmarks for understanding its electronic properties. A study on 3-amino-4-(Boc-amino)pyridine, a constitutional isomer, recorded its UV-Vis spectrum in methanol (B129727). The experimental spectrum for this derivative showed a maximum absorption (λ_max) at 292 nm. This absorption is attributed to π → π* transitions within the aromatic pyridine system, modulated by the electronic effects of the amino and Boc-amino substituents. Given the structural similarity, the UV-Vis spectrum of this compound is expected to exhibit absorption bands in a comparable region.

Simulated UV-Vis Spectra and Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating UV-Vis spectra and assigning electronic transitions. For the related compound, 3-amino-4-(Boc-amino)pyridine, TD-DFT calculations were performed to simulate its spectrum in both the gas phase and in methanol solvent.

The calculations in the gas phase predicted a primary absorption peak at 285 nm, which corresponds to the HOMO → LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) electronic transition. When the solvent effect of methanol was included using the integral equation formalism-polarized continuum model (IEFPCM), the calculated λ_max shifted to 291 nm. This calculated value is in excellent agreement with the experimentally observed λ_max of 292 nm, validating the computational methodology. These findings suggest that the electronic transitions are influenced by the polarity of the medium. The primary electronic transition for these types of molecules is typically a π → π* transition associated with the pyridine ring.

Table 2: Experimental and Simulated UV-Vis Absorption Maxima (λ_max) for 3-amino-4-(Boc-amino)pyridine.

| Medium | Method | λ_max (nm) | Corresponding Transition |

|---|---|---|---|

| Methanol | Experimental | 292 | π → π* |

| Gas Phase | TD-DFT/B3LYP | 285 | HOMO → LUMO |

Computational Chemistry Approaches

Computational chemistry offers powerful tools for investigating the molecular structure, properties, and reactivity of chemical compounds at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. DFT calculations have been successfully applied to study derivatives of this compound, providing detailed insights into their geometry and electronic properties.

In a study of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, the molecular structure was optimized using the DFT/B3LYP method with various basis sets, including 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ. Such calculations yield optimized geometrical parameters (bond lengths and angles) and allow for the computation of other properties like vibrational frequencies, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO).

Similarly, for 3-amino-4-(Boc-amino)pyridine, DFT calculations at the B3LYP, CAM-B3LYP, and B3PW91 levels of theory were used to evaluate geometrical parameters and electronic properties. These studies analyze the HOMO-LUMO energy gap, which is a crucial indicator of molecular reactivity and the energy required for electronic excitation. The distribution of electron density and the nature of intramolecular interactions can be further analyzed using Natural Bond Orbital (NBO) analysis, which provides information on charge transfer and hyperconjugative interactions within the molecule. These computational approaches provide a theoretical framework that complements experimental data, offering a deeper understanding of the structure-property relationships in this compound and its derivatives.

Geometry Optimization and Structural Parameters

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related molecule N,N-Di-tert-butoxycarbonyl(Boc)-2-amino pyridine (DBAP), the structure was optimized using the B3LYP method with the cc-pVTZ basis set. google.com Theoretical calculations of geometrical parameters such as bond lengths and angles provide a detailed picture of the molecular structure.

For instance, in a study of 2-amino-3-nitropyridine, geometrical parameters were computed using both MP2 and DFT (B3LYP) methods with a 6-311++G(d,p) basis set and compared with experimental X-ray diffraction data to validate the computational approach. Similarly, the optimized structure of DBAP reveals the specific spatial orientation of the pyridine ring and the two bulky Boc groups. google.com The calculated parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| Bond Length | N-C (Amine-Boc) | ~1.40 Å |

| Bond Length | C=O (Boc Group) | ~1.22 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| Bond Angle | N-C-N (Amine-Pyridine) | ~118° |

| Dihedral Angle | C-N-C=O (Pyridine-Amine-Boc) | Varies with conformation |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. google.com The MEP map displays regions of varying electron potential on the van der Waals surface, typically color-coded so that red indicates regions of negative potential (high electron density, susceptible to electrophilic attack) and blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack).

In the analysis of the related DBAP molecule, the MEP surface was simulated to identify chemically active sites. google.com For substituted pyridines, the nitrogen atom of the pyridine ring is typically a region of high negative potential, making it a primary site for protonation and electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyridine ring exhibit positive potential. The MEP analysis for 2-aminopyridine reveals a significant reduction in the accessibility of the region near the cyclic nitrogen due to the proximal amino group. The MEP surface provides a robust prediction of how the molecule will interact with other molecules and is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by studying intramolecular delocalization and hyperconjugative interactions. This method quantifies the stabilization energy (E(2)) associated with charge transfer from a filled donor NBO to an empty acceptor NBO. google.com A higher E(2) value indicates a more intense interaction.

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in a Substituted Aminopyridine. (Note: Data is representative of interactions found in molecules like DBAP.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 (Pyridine) | π(C2-C3) | ~5.20 | n → π |

| LP(1) O1 (Carbonyl) | σ(N2-C7) | ~28.50 | n → σ |

| π(C2-C3) | π(C4-C5) | ~20.15 | π → π |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For the DBAP molecule, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. google.com Similarly, for 3-amino-4-(Boc-amino)pyridine, the HOMO-LUMO gap was analyzed using the DFT/B3LYP method. The distribution of the HOMO is typically centered on the more electron-rich parts of the molecule, such as the pyridine ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the π-system of the pyridine ring, marking the regions susceptible to nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for Related Aminopyridine Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N,N-Di-tert-butoxycarbonyl(Boc)-2-amino pyridine (DBAP) google.com | -6.89 | -0.65 | 6.24 |

| 3-amino-4-(Boc-amino)pyridine | -5.57 | -0.91 | 4.66 |

Prediction of Chemical Reactivity Descriptors (Fukui Functions, Hardness, Softness, Electronegativity)

Based on the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These include electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity describes the ability of a molecule to attract electrons, while hardness represents the resistance to change in its electron distribution. Softness is the reciprocal of hardness.

Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions (f(r)). The Fukui function fk+ indicates the reactivity towards a nucleophilic attack (electron-accepting), while fk- indicates reactivity towards an electrophilic attack (electron-donating). These descriptors were calculated for the DBAP molecule to investigate its reactive nature. google.com

Table 4: Global Chemical Reactivity Descriptors for Related Aminopyridine Derivatives.

| Descriptor | Formula | Value (DBAP) google.com | Value (3-amino-4-(Boc-amino)pyridine) |

| Ionization Potential (I) | -EHOMO | 6.89 eV | 5.57 eV |

| Electron Affinity (A) | -ELUMO | 0.65 eV | 0.91 eV |

| Electronegativity (χ) | (I+A)/2 | 3.77 eV | 3.24 eV |

| Chemical Hardness (η) | (I-A)/2 | 3.12 eV | 2.33 eV |

| Chemical Softness (S) | 1/(2η) | 0.16 eV-1 | 0.21 eV-1 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. This allows for the simulation of UV-Visible absorption spectra, providing insights into the electronic structure and chromophoric nature of a compound.

The UV-Vis spectrum for the DBAP molecule was simulated using TD-DFT to understand its electronic transitions. google.com A similar approach was used for 3-amino-4-(Boc-amino)pyridine, where calculations were performed in both the gas phase and in methanol solvent to understand the effect of the medium on the electronic transitions. The results typically provide the maximum absorption wavelength (λmax), the corresponding excitation energy, the oscillator strength (f), and the nature of the molecular orbitals involved in the transition (e.g., π→π* or n→π*).

Potential Energy Surface (PES) Scans and Conformational Analysis

Potential Energy Surface (PES) scans are performed to explore the conformational flexibility of a molecule and to locate its most stable conformer(s). This is achieved by systematically changing a specific structural parameter, such as a dihedral angle, and performing a constrained geometry optimization at each step. The resulting plot of energy versus the scanned coordinate reveals the energy barriers between different conformations.

A PES scan was conducted for the DBAP molecule to predict its most stable molecular structure. google.com The scan typically involves the rotation around key single bonds, such as the C-N bond connecting the pyridine ring to the Boc-amino group. By identifying the global minimum on the potential energy surface, the equilibrium geometry of the molecule can be confirmed. This information is essential for ensuring that all other quantum chemical calculations are performed on the most stable and representative structure of the molecule.

Nonlinear Optical (NLO) Properties Prediction and Hyperpolarizability

Nonlinear optical (NLO) materials are crucial components in modern photonics and optoelectronics, with applications in optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with donor-π-acceptor arrangements, often exhibit significant NLO properties. ias.ac.in The investigation of NLO properties in pyridine derivatives is an active area of research, as these compounds can be tailored to enhance their optical nonlinearity. ias.ac.in

Computational methods, primarily Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of molecules. nih.gov Key parameters used to quantify NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first hyperpolarizability indicates a strong NLO response.

A computational study on 3-amino-4-(Boc-amino)pyridine, a derivative of this compound, has provided valuable insights into the NLO potential of this class of compounds. researchgate.net Using various DFT functionals (B3LYP, CAM-B3LYP, and B3PW91), the dipole moment and first hyperpolarizability were calculated. The results suggest that 3-amino-4-(Boc-amino)pyridine is a promising candidate for NLO materials. researchgate.netresearchgate.net

The calculated values for the dipole moment and first hyperpolarizability are presented in the table below. The variation in values across different computational methods highlights the sensitivity of NLO predictions to the chosen level of theory.

| Computational Method | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [esu] |

|---|---|---|

| B3LYP | 4.0153 | 2.53 x 10-30 |

| CAM-B3LYP | 4.1887 | 2.13 x 10-30 |

| B3PW91 | 4.0722 | 2.49 x 10-30 |

Data sourced from a DFT investigation on 3-amino-4-(Boc-amino)pyridine. researchgate.net

The significant hyperpolarizability values are attributed to the intramolecular charge transfer characteristics of the molecule, which are enhanced by the presence of both amino and Boc-amino groups on the pyridine ring. researchgate.net Theoretical investigations like these are instrumental in screening and designing new organic molecules with high NLO efficiency. ias.ac.in

Ab Initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) is a fundamental method in computational quantum chemistry used to approximate the electronic structure of atoms and molecules. It serves as a starting point for more advanced, correlation-based methods. HF calculations are widely employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netnih.gov

In the study of pyridine derivatives, HF calculations, often used in conjunction with various basis sets like 6-311++G(d,p), provide essential data on molecular parameters such as bond lengths and bond angles. researchgate.netznaturforsch.com For instance, computational studies on 2-amino-3-, 4-, and 5-nitropyridine have utilized the HF method to calculate these properties. researchgate.netznaturforsch.com

However, it is a common finding that the HF method is outperformed by DFT methods, such as B3LYP, when comparing calculated results with experimental data. researchgate.netznaturforsch.com Studies consistently show that the B3LYP functional provides vibrational frequencies and geometric parameters that are in better agreement with experimental values for substituted pyridines. researchgate.netznaturforsch.com Often, scaling factors are applied to the computationally derived frequencies to improve the match with experimental spectra. researchgate.net

The table below illustrates a comparison of calculated bond lengths for a 2-aminonitropyridine derivative using both HF and B3LYP methods against experimental data, showcasing the relative accuracy of the methods.

| Bond | Experimental Bond Length (Å) | Calculated (HF) Bond Length (Å) | Calculated (B3LYP) Bond Length (Å) |

|---|---|---|---|

| N1-C2 | 1.351 | 1.332 | 1.348 |

| C2-N7 | 1.355 | 1.339 | 1.357 |

| C2-C3 | 1.411 | 1.415 | 1.414 |

| C3-C4 | 1.378 | 1.380 | 1.385 |

Representative data for a 2-aminonitropyridine derivative. researchgate.net

Despite its limitations in accuracy compared to methods that include electron correlation, the HF method remains a valuable tool. It provides a foundational understanding of the electronic wave function and is computationally less expensive than more sophisticated methods, making it useful for initial structural analyses of molecules like this compound and its derivatives. researchgate.netnih.gov

Topological Studies (AIM, ELF, LOL)

Topological analysis of the electron density provides profound insights into the nature of chemical bonding and molecular structure. nih.gov Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to analyze the topology of the electron density and related scalar fields. researchgate.net These analyses allow for a chemically intuitive visualization of covalent bonds, lone pairs, and non-covalent interactions. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the topology of the electron density (ρ(r)). wikipedia.org This method identifies critical points in the electron density, notably bond critical points (BCPs), which are found between two bonded atoms. up.ac.za The properties at these BCPs, such as the value of the electron density and its Laplacian (∇²ρ(r)), are used to characterize the nature of the chemical bond (e.g., covalent vs. ionic). researchgate.net For pyridine derivatives, QTAIM can be used to quantify the strength and nature of bonds within the pyridine ring and the substituent groups, as well as to analyze intermolecular interactions like hydrogen bonds. up.ac.za

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map regions of high electron pair probability in a molecule. wikipedia.orgijasret.com They provide a visual representation of core electrons, covalent bonds, and lone pairs. wikipedia.org An ELF or LOL value close to 1.0 indicates a high degree of electron localization, characteristic of a covalent bond or a lone pair, while lower values suggest delocalized electrons. ijasret.comuitm.edu.my In the context of the N-Boc-amino group, ELF and LOL analyses can visualize the localization of electrons in the N-H, C=O, and C-N bonds, as well as the lone pairs on the nitrogen and oxygen atoms. researchgate.netrsc.org These studies are crucial for understanding the electronic structure and reactivity of the molecule. nih.gov

The following table summarizes the primary applications of these topological analysis methods in studying molecules like this compound.

| Analysis Method | Primary Function | Key Insights Provided |

|---|---|---|

| AIM (QTAIM) | Analyzes the topology of the electron density (ρ(r)). | Defines atomic basins, identifies bond critical points (BCPs), characterizes bond type (covalent, ionic), and quantifies non-covalent interactions. up.ac.zaresearchgate.net |

| ELF | Measures the likelihood of finding an electron near a reference electron. | Visualizes core shells, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org |

| LOL | Maps regions where orbitals are localized. | Similar to ELF, it helps in identifying covalent bonds and lone pairs by revealing regions of high orbital localization. ijasret.comrsc.org |

Together, these computational tools offer a detailed and comprehensive picture of the electronic structure and bonding in this compound and its derivatives, complementing experimental findings and providing predictive insights into their chemical behavior. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

2-(Boc-amino)pyridine as a Building Block for Pharmacologically Active Molecules

The utility of this compound in organic synthesis is primarily due to the tert-butoxycarbonyl (Boc) group, which masks the highly reactive amino group. pipzine-chem.com This protection strategy prevents unwanted side reactions, enabling chemists to perform modifications on other parts of the molecule. pipzine-chem.com Once the desired transformations are complete, the Boc group can be easily removed under acidic conditions, restoring the amino group's reactivity for subsequent synthetic steps. pipzine-chem.com This strategic use of protection and deprotection makes this compound a versatile precursor for a wide array of complex molecular architectures. rsc.orgchemscene.com

The quinolone class of antibiotics represents a critical area of antibacterial drug development. nih.gov Modifications to the core quinolone structure have led to the development of more potent fluoroquinolones. mdpi.comnih.gov While not always a direct starting material, intermediates structurally related to this compound are crucial in synthesizing the complex side chains that define the activity of modern quinolones. For example, in the synthesis of novel fluoroquinolone derivatives, Boc-protected amines are used to construct bicyclic amine side chains which are then attached to the core fluoroquinolone scaffold. mdpi.com This modular approach allows for the systematic modification of the C-7 position of the quinolone ring, which is known to influence antibacterial spectrum and potency. The synthesis of quinazoline-2,4-diones, which are fluoroquinolone-like agents, also involves multi-step sequences where Boc-protected intermediates play a key role in building the requisite heterocyclic core. nih.gov

The piperidine (B6355638) ring is a prevalent scaffold found in a vast number of approved pharmaceutical agents. nih.gov The synthesis of complex piperidine-containing drug candidates often requires the use of protected building blocks to achieve the desired substitution patterns and stereochemistry. Boc-protected piperidine derivatives, such as (Boc-4-amino)piperidine, are essential intermediates in the synthesis of molecules targeting the central nervous system and other therapeutic areas. chemimpex.com The Boc group allows for controlled functionalization of the piperidine ring. For instance, in the development of novel dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), a 2-amino-4-(1-piperidine) pyridine (B92270) scaffold was designed. nih.gov The synthesis of such compounds relies on methodologies where Boc protection facilitates the coupling of the piperidine moiety to the pyridine core.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The 2-aminopyridine (B139424) moiety is a cornerstone of several approved CDK4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib. researchgate.net The exocyclic amino group of the 2-aminopyridine scaffold is critical for activity, as it forms crucial hydrogen bonds within the kinase's ATP-binding pocket. acs.org

During the synthesis of these complex inhibitors, this compound or similar protected intermediates are often used to construct the core structure. This allows for the addition of other substituents to the pyridine or the fused pyrimidine ring without interference from the reactive amino group. nih.gov Recent research has also focused on developing dual CDK and histone deacetylase (HDAC) inhibitors, where the 2-aminopyridine fragment serves as the foundation for interacting with the CDK9 active site. acs.orgnih.gov

| CDK Inhibitor Class | Key Structural Scaffold | Role of 2-Aminopyridine Moiety | Relevant Research Focus |

|---|---|---|---|

| CDK4/6 Inhibitors (e.g., Palbociclib) | Pyrido[2,3-d]pyrimidine | Forms essential hydrogen bonds in the CDK hinge region. acs.org | Third-generation inhibitors with high selectivity and clinical success. researchgate.net |

| Dual CDK/HDAC Inhibitors | 2-Aminopyridine-based derivatives | Acts as the CDK9-binding pharmacophore. acs.org | Overcoming drug resistance through synergistic co-inhibition. nih.gov |

| Thiazolyl-pyrimidine Scaffolds | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine | Provides a planar amino linker essential for ATP-mimetic kinase inhibition. nih.gov | Optimization of pharmacokinetic properties for improved efficacy. encyclopedia.pub |

Molecular Docking and Structure-Based Drug Design Studies

Computational methods such as molecular docking are indispensable tools in modern drug discovery. These techniques allow researchers to predict how a molecule will bind to a biological target, providing insights that guide the design of more potent and selective inhibitors. Derivatives of this compound have been the subject of numerous in silico studies to evaluate their potential as inhibitors of key proteins involved in disease pathways.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in oncology, and its inhibition is a key strategy for treating various cancers, particularly non-small cell lung cancer. nih.gov Molecular docking studies have been performed on 2-aminopyridine derivatives to explore their binding modes within the EGFR kinase domain. researchgate.netresearchgate.net A study on N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine revealed its inhibitory potential against the EGFR protein. researchgate.net Other research has focused on designing novel 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors capable of overcoming resistance to existing therapies. nih.gov These computational models show that the 2-aminopyridine core can form critical hydrogen bonds with key amino acid residues in the hinge region of the EGFR active site, mimicking the binding of the natural ligand, ATP. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.netsemanticscholar.org Consequently, inhibiting VEGFR-2 kinase is a validated anti-cancer strategy. Pyridine-based scaffolds are frequently used in the design of VEGFR-2 inhibitors. nih.govnih.gov Molecular docking simulations have been employed to predict the binding affinity and orientation of novel pyridine derivatives within the VEGFR-2 active site. These studies help in rationalizing the structure-activity relationships (SAR) observed in biological assays and guide the optimization of lead compounds to enhance their inhibitory activity. rsc.org

| Biological Target | Compound Class | Key Findings from Docking Studies | Therapeutic Rationale |

|---|---|---|---|

| EGFR Protein | N,N-Di-Boc-2-aminopyridine researchgate.net | Demonstrates potential inhibitory nature against the EGFR protein, which is implicated in lung cancer. researchgate.net | Development of novel agents for lung cancer treatment. researchgate.net |

| EGFR Protein | 2-Amino-4-(1,2,4-triazol)pyridine Derivatives nih.gov | Binding models reveal interactions with the EGFR domain, providing a scaffold to overcome TKI-resistance. nih.govresearchgate.net | Targeting resistant forms of non-small cell lung cancer and glioblastoma. nih.gov |

| VEGFR-2 Kinase | Pyridine-derived scaffolds nih.govnih.gov | Compounds show strong binding affinity in the kinase domain, guiding the design of potent anti-angiogenic agents. | Inhibition of tumor-associated blood vessel formation. researchgate.netsemanticscholar.org |

| Dual EGFR/VEGFR-2 | 4-Thiophenyl-pyridine derivatives rsc.org | Compounds designed based on pharmacophoric requirements of both kinases show promising dual inhibition. | Broader spectrum anticancer activity by targeting multiple growth pathways. rsc.org |

Computational Simulations for Bioactivity Prediction

In modern drug discovery, computational simulations are indispensable tools for predicting the potential bioactivity of molecules before their synthesis, thereby saving time and resources. For derivatives of this compound, various in silico methods are employed to evaluate their structural, electronic, and pharmacokinetic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Studies on compounds structurally similar to this compound, such as 4-(Boc-amino)pyridine, have utilized DFT methods like B3LYP and CAM-B3LYP to optimize molecular geometry and compute vibrational frequencies. researchgate.net These calculations also help determine electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's reactivity and stability. researchgate.net

Molecular docking is another key computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. researchgate.net For potential drugs derived from the 2-aminopyridine scaffold, docking studies can simulate how these molecules interact with the active site of a target protein, providing insights into their potential inhibitory activity. nih.govnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to computationally estimate the pharmacokinetic and toxicological properties of pyridine derivatives, helping to identify candidates with favorable drug-like profiles. researchgate.netauctoresonline.org

| Computational Method | Application in Bioactivity Prediction | Predicted Properties |

| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | Optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential. researchgate.net |

| Molecular Docking | Predicts binding affinity and interaction with biological targets. | Binding modes, interaction energies, potential as enzyme inhibitors. researchgate.netnih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicological profiles. | Absorption, distribution, metabolism, excretion, and toxicity characteristics. researchgate.netauctoresonline.org |

Derivatization for Enhanced Biological Activity

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, known to be a component of various compounds with significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov The compound this compound is a key intermediate that facilitates the synthesis of diverse derivatives. The Boc group protects the reactive amino group, allowing for chemical modifications at other positions of the pyridine ring. Following these modifications, the Boc group can be removed to restore the amino group, which can then be further functionalized.

This strategy allows for the systematic development of new chemical entities. For example, the synthesis of novel 2-amino-3-cyanopyridine derivatives has been achieved through multi-component reactions using precursors related to the 2-aminopyridine structure. nih.govnih.gov These derivatives have shown promise as antibacterial agents. nih.gov By modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's properties to enhance its potency and selectivity for a specific biological target. The versatility of the 2-aminopyridine scaffold allows for the creation of extensive libraries of compounds for screening against various diseases. researchgate.netresearchgate.netnih.gov

| Derivative Class | Synthetic Precursor | Reported Biological Activity |

| 2-Amino-3-cyanopyridines | 2-Aminopyridine | Antibacterial, Anticancer nih.govnih.gov |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine | Antimicrobial researchgate.net |

| Substituted Pyridine Amides | 2-Aminopyridine | Cholinesterase Inhibition nih.gov |

Role of Boc Protection in Drug Synthesis and Stability

The use of protecting groups is a fundamental strategy in organic synthesis, particularly in the multi-step synthesis of complex drug molecules. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its specific chemical properties. researchgate.net

In the context of this compound, the Boc group plays a critical role by deactivating the highly nucleophilic amino group. pipzine-chem.com This "masking" prevents the amino group from participating in unwanted side reactions, thereby improving the yield and selectivity of reactions occurring elsewhere on the molecule. google.comgoogle.com The Boc group is known for its stability under a wide range of reaction conditions, including those involving most nucleophiles and bases. researchgate.netorganic-chemistry.org

A key advantage of the Boc group is that it can be readily and cleanly removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov This process regenerates the free amine without affecting other acid-sensitive functional groups that may be present in the molecule. This orthogonal stability allows for precise control over the synthetic route. While the Boc group itself is not typically part of the final drug molecule, its role during synthesis is crucial for producing the target compound efficiently and with high purity, which indirectly contributes to the stability and quality of the final active pharmaceutical ingredient. Studies on related aminopyridines have demonstrated their chemical stability in pharmaceutical formulations. nih.govresearchgate.net

| Feature of Boc Protection | Role in Synthesis | Advantage |

| Chemoselectivity | Masks the reactive amino group, preventing side reactions. | Increases reaction yield and purity of the desired product. google.comgoogle.com |

| Stability | Stable to most basic, nucleophilic, and reductive conditions. | Allows for a wide range of chemical transformations on other parts of the molecule. researchgate.netorganic-chemistry.org |

| Facile Cleavage | Easily removed under specific acidic conditions (e.g., TFA). | Enables deprotection at the desired stage of synthesis without degrading the molecule. nih.gov |

Applications in Catalysis and Ligand Design Research

2-(Boc-amino)pyridine and Related Derivatives as Ligands in Transition Metal Catalysis

The derivatization of this compound has led to the creation of novel ligands that have shown significant promise in transition metal catalysis. The ability to tune the steric and electronic environment around a metal center is crucial for optimizing catalytic activity and selectivity, and this compound offers a versatile scaffold for achieving this.

The coordination of pyridine (B92270) and its derivatives to transition metals is a well-established area of inorganic chemistry. nih.gov In the case of this compound, the primary site of coordination to a metal ion is the pyridine nitrogen atom. The lone pair of electrons on the pyridine nitrogen is available for donation to a metal center, forming a coordinate covalent bond. The Boc-protecting group on the adjacent amino group, being bulky and electron-withdrawing, generally disfavors the coordination of the amino nitrogen. This steric hindrance and reduced basicity of the amino nitrogen typically result in this compound acting as a monodentate ligand.

The coordination of various pyridine derivatives to Palladium(II) has been studied, revealing that the electronic properties of substituents on the pyridine ring influence the properties of the resulting complexes. nih.gov The electron-withdrawing nature of the Boc-amino group in this compound is expected to reduce the Lewis basicity of the pyridine nitrogen, which can affect the strength of the metal-ligand bond and, consequently, the catalytic activity of the complex.

A significant application of this compound in catalysis is its use as a precursor for the development of chiral ligands for asymmetric synthesis. The innovation of chiral ligands is a cornerstone for the asymmetric synthesis of functional molecules. nih.gov Chiral pyridine-derived ligands, in particular, have a long history in catalysis. nih.gov The this compound scaffold can be elaborated into more complex chiral structures, such as P,N-ligands, which have proven to be highly effective in a variety of asymmetric transformations.

A common strategy for the synthesis of chiral aminophosphine ligands involves the deprotection of the Boc group from a chiral amine precursor, followed by reaction with a phosphine (B1218219) source. While a direct synthesis starting from this compound to a specific chiral ligand is not extensively documented in publicly available literature, a general and plausible synthetic approach can be envisioned. This would involve the deprotection of the Boc group to yield 2-aminopyridine (B139424), which can then be reacted with a chiral phosphine-containing moiety or a chiral auxiliary to introduce the desired stereogenic center.

For instance, a small library of tunable chiral pyridine-aminophosphine ligands has been synthesized based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds. rsc.org These scaffolds are prepared through the asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org This demonstrates a successful strategy for creating chiral pyridine-based P,N-ligands, and a similar approach could potentially be adapted using derivatives of this compound.

Chiral ligands derived from pyridine scaffolds have found broad application in asymmetric synthesis, achieving high levels of stereocontrol in a variety of reactions. Chiral pyridine-aminophosphine ligands, for which this compound can be considered a potential precursor, have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins and imines. rsc.org

In these catalytic systems, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The combination of a "soft" phosphine donor and a "hard" pyridine nitrogen donor in P,N-ligands allows for fine-tuning of the electronic and steric properties of the catalyst, which is critical for achieving high enantioselectivity.

The following table summarizes the performance of a representative chiral pyridine-aminophosphine ligand in the iridium-catalyzed asymmetric hydrogenation of a benchmark olefin.

| Substrate | Catalyst | Solvent | Pressure (atm) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| (E)-1,2-diphenylpropene | [Ir(COD)L]BF₄ | CH₂Cl₂ | 50 | >99 | 98 |

Data is representative of the performance of chiral pyridine-aminophosphine ligands in asymmetric hydrogenation. rsc.org

These results highlight the potential of chiral pyridine-based ligands to achieve excellent enantioselectivity in challenging transformations. The development of new chiral ligands from accessible precursors like this compound is therefore a promising avenue for the discovery of new and improved asymmetric catalysts.

Influence of the Pyridine Nitrogen and Amino Group in Catalytic Systems

The catalytic performance of a metal complex is intimately linked to the properties of its ligands. In ligands derived from this compound, both the pyridine nitrogen and the Boc-protected amino group exert significant influence on the catalytic system through a combination of electronic and steric effects.

The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal center to form a sigma bond. The basicity of the pyridine nitrogen is modulated by the substituent at the 2-position. The Boc-amino group is known to be electron-withdrawing, which reduces the electron density on the pyridine ring and lowers the basicity of the pyridine nitrogen. This can affect the strength of the metal-ligand bond, which in turn can influence the catalytic activity and stability of the complex. nih.gov

The Boc-amino group also has a significant steric impact. The bulky tert-butyl group creates a defined steric environment around the metal center. In asymmetric catalysis, such steric hindrance is often a key factor in achieving high enantioselectivity, as it can effectively block certain reaction pathways and favor others that lead to the desired stereoisomer. nsf.gov Computational studies on related systems have shown that the steric properties of substituents on the ligand can have a pronounced effect on the electronic properties of the corresponding metal complexes. nsf.gov